molecular formula C7H6ClN3S B1655496 6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine CAS No. 37489-37-5

6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine

Cat. No.: B1655496
CAS No.: 37489-37-5
M. Wt: 199.66 g/mol
InChI Key: XEPICHAJWHTWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine is a heterocyclic compound that contains a pyridine ring fused with a thiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a chlorinated thiazine derivative under reflux conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-one: Similar structure but with a carbonyl group instead of an amine.

    6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-thiol: Contains a thiol group instead of an amine.

Uniqueness

6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-chloro-3H-pyrido[2,3-b][1,4]thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c8-5-2-1-4-7(11-5)12-3-6(9)10-4/h1-2H,3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPICHAJWHTWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(S1)N=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190935
Record name 3H-Pyrido(2,3-b)(1,4)thiazine, 2-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37489-37-5
Record name 3H-Pyrido(2,3-b)(1,4)thiazine, 2-amino-6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037489375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Pyrido(2,3-b)(1,4)thiazine, 2-amino-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine
Reactant of Route 2
6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine
Reactant of Route 3
6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine
Reactant of Route 5
6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine
Reactant of Route 6
6-Chloro-3h-pyrido[2,3-b][1,4]thiazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.